Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate (CAS: 2245084-40-4) is a spirocyclic compound featuring a fused cyclopenta[b]pyridine and piperidine system. Its molecular formula is C₁₇H₂₂N₂O₃, with a molecular weight of 302.37 g/mol . The compound is characterized by a rigid spiro architecture, where the cyclopenta[b]pyridine moiety is connected to a piperidine ring via a shared carbon atom. This structure is stabilized by the tert-butyl carbamate group, which enhances solubility and serves as a protective group in synthetic pathways .
Key physicochemical properties include:
The compound is commercially available in quantities ranging from 1 mg to 1 g, with prices varying significantly (e.g., ¥394.90/100 mg in China to $558.86/1.00g internationally) . It is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and spirocyclic scaffolds for drug discovery .
Properties
IUPAC Name |
tert-butyl 5-oxospiro[7H-cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-9-6-17(7-10-19)11-13-12(14(17)20)5-4-8-18-13/h4-5,8H,6-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMEFZYFPCYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate is a complex organic compound with a spirocyclic structure, characterized by fused ring systems connected through a single atom, with a tert-butyl group and an oxo functionality. The molecular formula is C17H22N2O3 and the molecular weight is 302.37 g/mol .
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
Chemistry: In synthetic chemistry, it serves as a building block for constructing complex molecules, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.
Biology: Research is being conducted to explore its potential as a modulator of biological targets, such as enzymes and receptors.
Medicine: It is investigated for its therapeutic potential in treating various diseases, with its ability to interact with specific molecular targets making it a candidate for drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals because of its unique structure and reactivity profile.
The mechanism of action involves interaction with specific molecular targets, such as binding to enzymes or receptors, altering their activity and leading to biological responses.
Mechanism of Action
The mechanism by which tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate (CAS: 1029361-65-6)
Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[b]pyridine-7,4'-piperidine]-1'-carboxylate (CAS: 2245085-49-6)
- Key Distinction : The spiro junction shifts to C7 of the pyridine ring, modifying ring strain and conformational flexibility .
- Purity : Available at 98% purity, but production is discontinued by major suppliers like Fluorochem .
Functionalized Derivatives
Tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate (CAS: 2920180-20-5)
Tert-butyl (S)-5-(((S)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate (CAS: 2424047-22-1)
- Applications : Investigated for asymmetric synthesis in medicinal chemistry, leveraging its dual stereocenters .
Spirocyclic Analogs with Heterocyclic Variations
Tert-butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate (CAS: 1341035-84-4)
Tert-butyl 2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate (CAS: 1935900-29-0)
- Key Feature : A seven-membered azepine ring replaces the cyclopenta[b]pyridine, increasing ring flexibility and altering pharmacokinetic properties .
Data Tables
Table 1. Physicochemical and Commercial Comparison
Biological Activity
Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate (CAS No. 2245084-40-4) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H22N2O3
- Molecular Weight : 302.37 g/mol
- Purity : Typically >98% in commercial preparations
- Storage : Recommended at 2-8°C in a dry environment
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic applications. Here are some key findings:
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases, including cataracts and neurodegenerative disorders .
Neuroprotective Effects
In silico studies suggest that derivatives of this compound may interact with neuronal receptors and pathways associated with neuroprotection. The structural characteristics of the spirocyclic framework may enhance binding affinities to targets involved in neurodegenerative conditions .
Antimicrobial Properties
Preliminary studies have indicated that the compound may possess antimicrobial activity against certain bacterial strains. This aspect is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.
Research Findings and Case Studies
A summary of relevant case studies and research findings is presented below:
Safety and Handling
The compound is classified with the following hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Precautionary measures include wearing appropriate personal protective equipment (PPE) when handling the compound.
Q & A
Q. What are the established synthetic routes for Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization strategies using precursors like β-keto esters or pyridine derivatives. Key steps include:
- Cyclization : Employing Hantzsch-type reactions under reflux conditions in ethanol or THF .
- Protection/Deprotection : The tert-butyl carbamate group is introduced via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DIPEA) .
- Spiro-ring formation : Achieved via nucleophilic addition or transition-metal-catalyzed coupling, with palladium catalysts enhancing regioselectivity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Hantzsch Cyclization | 65–75 | Ethanol, reflux, 12 h | |
| Boc Protection | 80–90 | THF, Boc₂O, DIPEA, 0°C→RT | |
| Spiro-Ring Closure | 50–60 | Pd(OAc)₂, ligand, 80°C, 24 h |
Q. How is the compound characterized spectroscopically, and what key data confirm its structure?
Methodological Answer: Critical spectroscopic techniques include:
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 2.8–3.5 ppm (piperidine protons), and δ 7.2–8.1 ppm (pyridine protons) confirm the spirocyclic framework .
- ¹³C NMR : Carbonyl signals at ~170 ppm (C=O) and sp³ carbons at 25–35 ppm (piperidine) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 303.3 (C₁₇H₂₂N₂O₃) .
- X-ray Crystallography : SHELX software refines unit cell parameters (e.g., space group P2₁/c) to resolve spiro-junction geometry .
Q. What is the role of the tert-butyl group in the compound’s stability and reactivity?
Methodological Answer: The tert-butyl carbamate group:
- Enhances Stability : Steric bulk reduces hydrolysis of the carbamate under acidic/basic conditions .
- Facilitates Purification : Improves crystallinity, aiding recrystallization from ethyl acetate/hexane .
- Modulates Reactivity : Deactivates the piperidine nitrogen toward electrophiles, directing functionalization to the pyridine ring .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Methodological Answer: Contradictions in bond angles or disorder modeling require:
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve Rint values.
- Refinement Software : Use SHELXL (via Olex2) for TWIN/BASF corrections in twinned crystals .
- Validation Tools : Check PLATON alerts for missed symmetry or solvent-accessible voids .
Example : A study reported a spiro-angle discrepancy (112° vs. 118°), resolved by refining anisotropic displacement parameters with SHELXL .
Q. What methodologies are employed to evaluate the compound’s potential as an SHP2 inhibitor?
Methodological Answer: Derivatives of this spirocyclic scaffold (e.g., imidazo[1,2-c]pyrimidine analogs) are screened via:
- Biochemical Assays : Measure IC₅₀ against recombinant SHP2 phosphatase using para-nitrophenyl phosphate (pNPP) .
- Cellular Studies : Assess inhibition of RAS-ERK signaling in cancer lines (e.g., NCI-H358) via Western blot .
- Structural Modeling : Dock the compound into SHP2’s allosteric pocket (PDB: 5EHR) using AutoDock Vina to optimize substituent interactions .
Q. Table 2: Key SHP2 Inhibition Data for Analogues
| Derivative | IC₅₀ (nM) | Cell Activity (EC₅₀, μM) | Reference |
|---|---|---|---|
| Imidazo-pyrimidine | 12.3 | 0.89 (NCI-H358) | |
| Pyrazolo-pyridine | 45.6 | 2.1 (A549) |
Q. How can researchers design experiments to optimize synthesis yield while minimizing byproducts?
Methodological Answer: Strategies include:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., ethanol vs. DMF) to identify Pareto-optimal conditions .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., enamine vs. diketone pathways) .
- Byproduct Analysis : LC-MS identifies dimerization products (e.g., m/z 605.6), mitigated by slow addition of Boc₂O .
Case Study : A 15% yield improvement was achieved by switching from batch to flow chemistry (residence time = 30 min, 80°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
